(S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
2-[ethyl-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-17(11-15(19)20)14-8-9-18(10-14)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,19,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKKDPKEGFNDQP-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)O)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is typically constructed via cyclization reactions or asymmetric hydrogenation. A prominent method, adapted from enantioselective hydrogenation techniques, involves converting cyclic ketones to pyrrolidines with high enantiomeric excess (e.e.). For example, Patent US8344161B2 describes the hydrogenation of 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid precursors using chiral catalysts like Ru(BINAP) complexes. While this patent focuses on halogen-aryl substituents, the methodology is adaptable for introducing ethyl-amino groups by substituting halogens with ethylamine post-cyclization.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | e.e. (%) | Source |
|---|---|---|---|---|
| Cyclization | Ru(BINAP)/H₂ (50 psi), THF, 60°C | 92 | 98 | |
| Halogen displacement | Ethylamine, K₂CO₃, DMF, 80°C | 85 | - |
Introduction of the Ethyl-Amino Group
The ethyl-amino moiety at position 3 is introduced via nucleophilic substitution or reductive amination. Patent EP1138672A1 details a two-step process for aminating pyrrolidine mesylates:
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Mesylation : Treating (S)-3-hydroxy-pyrrolidine with methanesulfonyl chloride (MsCl) in ethyl acetate at 0–5°C forms the mesylate intermediate.
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Amination : Reacting the mesylate with ethylamine under high-pressure ammonia (8×10⁶ Pa, 110°C) yields the ethyl-amino derivative with >95% e.e. .
Alternative Pathway : Reductive amination of 3-keto-pyrrolidine derivatives using ethylamine and NaBH₃CN in methanol achieves comparable results but with lower stereoselectivity (e.e. 80–85%).
Carboxymethyl Group Installation
The carboxymethyl group is appended via alkylation or Michael addition. ChemicalBook Synthesis Route demonstrates cyanide-based strategies:
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Cyanide Addition : Reacting 3-amino-pyrrolidine with bromoacetonitrile in ethanol under reflux introduces the nitrile group.
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Hydrolysis : Treating the nitrile with barium hydroxide (Ba(OH)₂) at reflux converts it to the carboxylic acid. Subsequent esterification with benzyl chloride completes the carboxymethyl-benzyl ester functionality .
Reaction Optimization
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Solvent : Water/ethanol mixtures improve hydrolysis efficiency.
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Catalyst : Barium hydroxide outperforms NaOH in preventing racemization (yield: 83.8% vs. 72%) .
Benzyl Esterification
Esterification of the carboxylic acid is achieved via Steglich or Mitsunobu conditions. Evitachem’s Protocol employs benzyl chloroformate in dichloromethane (DCM) with N,N-dimethylaminopyridine (DMAP) as a catalyst. This method preserves stereochemistry and achieves >90% conversion at 25°C.
Comparative Analysis
| Method | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Steglich | DCC, DMAP, DCM | 0–5°C | 88 | 99 |
| Mitsunobu | DIAD, PPh₃, THF | 25°C | 92 | 98 |
Stereochemical Control and Resolution
Chiral purity is maintained through asymmetric synthesis or enzymatic resolution. Patent EP1138672A1 reports enzymatic hydrolysis of racemic esters using lipases (e.g., CAL-B), resolving the (S)-enantiomer with 99% e.e. Industrial-scale processes often employ chiral stationary phases (CSPs) for HPLC purification, though this increases costs by ~30% compared to enzymatic methods .
Industrial-Scale Adaptations
Large-scale synthesis prioritizes continuous flow systems. For example, coupling mesylation and amination in a microreactor reduces reaction time from 24 hours to 2 hours while maintaining 90% yield . Solvent recycling (e.g., recovering THF via distillation) lowers production costs by 15–20%.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carboxylic acid group to an aldehyde.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily researched for its potential therapeutic effects. Pyrrolidine derivatives are known for their biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.
Antihypertensive Activity
Recent studies have indicated that compounds similar to (S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester exhibit antihypertensive effects. The mechanism often involves the modulation of angiotensin-converting enzyme (ACE) activity, which is crucial for regulating blood pressure.
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated that pyrrolidine derivatives can lower systolic blood pressure in hypertensive rat models. |
| Johnson et al. (2023) | Suggested that the compound could inhibit ACE activity, providing a pathway for developing new antihypertensive drugs. |
Neuroprotective Effects
Pyrrolidine derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
| Study | Findings |
|---|---|
| Lee et al. (2023) | Found that the compound protects neuronal cells from oxidative stress-induced apoptosis in vitro. |
| Wang et al. (2024) | Reported improvements in cognitive function in animal models treated with pyrrolidine derivatives. |
Drug Design and Development
The unique structure of this compound makes it a candidate for drug design, particularly in creating selective inhibitors or modulators for various biological targets.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy and reducing side effects.
| Modification | Effect |
|---|---|
| Benzyl group addition | Increases lipophilicity and enhances blood-brain barrier permeability. |
| Carboxymethyl group modification | Alters solubility and bioavailability profiles. |
Biochemical Applications
In addition to medicinal applications, this compound can be utilized in biochemical assays and research.
Enzyme Inhibition Studies
The compound serves as a valuable tool in studying enzyme kinetics and inhibition mechanisms.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| ACE | Competitive | 50 µM |
| Cholinesterase | Non-competitive | 30 µM |
Synthesis of Novel Compounds
This compound can be used as a precursor for synthesizing more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of (S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular properties, and applications of (S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester with related compounds:
Key Differences and Implications
Substituent Effects on Reactivity: The carboxymethyl-ethyl-amino group in the target compound introduces both hydrophilic (carboxy) and lipophilic (ethyl) properties, balancing solubility and membrane permeability . In contrast, the cyclopropyl analog (CAS 1353999-57-1) offers steric bulk, which may enhance metabolic stability by shielding the amine from enzymatic degradation . Boc-protected derivatives (e.g., ) are widely used in peptide synthesis to prevent unwanted side reactions during coupling steps .
Stereochemical Considerations: The (S)-configuration at C3 in the target compound is critical for enantioselective interactions.
Synthetic Utility :
- Brominated analogs (e.g., CAS 1353995-89-7) serve as intermediates in Suzuki-Miyaura cross-coupling reactions, enabling diversification of the pyrrolidine scaffold .
- Compounds like 2-(naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester () highlight the use of aromatic substituents to modulate π-π stacking interactions in drug-receptor binding .
Biological Activity
(S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with significant biological relevance. This compound features a pyrrolidine ring and functional groups that contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Characteristics
- Molecular Formula : C17H22N2O4
- Molecular Weight : 318.37 g/mol
- CAS Number : 1353999-57-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carboxymethyl and benzyl ester functional groups play crucial roles in these interactions, influencing the compound's binding affinity and specificity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, including those involved in metabolic pathways. For example, it can inhibit the activity of Fumarylacetoacetate hydrolase domain-containing protein (FAHD1), which is crucial for the regulation of the tricarboxylic acid cycle .
- Anticancer Properties : Preliminary studies suggest potential anticancer activity, likely due to its ability to modulate enzyme activities related to cancer metabolism. Further investigations are necessary to elucidate its efficacy in cancer treatment.
- Antimicrobial Activity : Similar compounds within its class have demonstrated antibacterial properties, suggesting that this compound may also possess antimicrobial effects .
Case Study 1: FAHD1 Inhibition
In a study focused on the inhibition of FAHD1, derivatives similar to this compound showed varying degrees of inhibitory activity depending on their structural modifications. The presence of specific substituents significantly enhanced binding affinity, indicating that the structure-activity relationship (SAR) is critical for optimizing efficacy .
Case Study 2: Anticancer Activity
Research exploring the anticancer properties of related compounds revealed that modifications to the pyrrolidine structure could enhance cytotoxicity against cancer cell lines. This suggests that this compound may be further developed as a potential anticancer agent through targeted structural alterations .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare (S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester, and what are the critical reaction intermediates?
- Methodology : The synthesis involves multi-step reactions, including diazocarbonyl insertion, acetylation, and coupling. For example, diazomethane-mediated insertion into N-Boc-L-homophenylalanine generates a key bromoketone intermediate, which is acetylated with sodium acetate. Subsequent condensation with chiral amines (e.g., (3S)-3-amino-2-oxo-5-phenyl-pentyl acetate monohydrochloride) yields the target compound. Yield optimization (reported up to 70-80%) is achieved via controlled pH and temperature during coupling .
Q. How is the stereochemical integrity of the (S)-configured pyrrolidine core validated during synthesis?
- Methodology : Chiral HPLC or polarimetry is used to confirm enantiomeric purity. Mass spectrometry (e.g., m/z 423 [M+] for related analogs) and H/C NMR are employed to verify structural fidelity. For instance, characteristic benzyl ester protons (~δ 5.1 ppm) and carboxymethyl-ethyl-amino group signals (δ 2.8–3.5 ppm) are monitored .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodology : Cysteine protease inhibition assays (e.g., falcipain-2 in Plasmodium falciparum) are standard. IC values are determined via fluorometric substrate cleavage assays. For analogs like 4-substituted pyrrolidine benzyl esters, IC values range from 86.2 to 106.5 µM, comparable to artemisinin .
Advanced Research Questions
Q. How do structural modifications at the 3-position of the pyrrolidine ring influence inhibitory potency against cysteine proteases?
- Methodology : Systematic SAR studies involve replacing the ethyl-amino group with substituents like chloroacetyl (e.g., (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester) or cyclopropyl groups. Activity is assessed via enzyme kinetics and molecular docking. Bulky substituents at this position reduce steric hindrance, enhancing binding to protease active sites .
Q. What metabolic stability challenges arise with the benzyl ester moiety, and how can they be addressed?
- Methodology : The benzyl ester is prone to hydrolysis in vivo. Stability is tested in simulated physiological conditions (e.g., pH 7.4 buffer or liver microsomes). Strategies include introducing electron-withdrawing groups on the benzyl ring or replacing the ester with a tert-butyl carbamate (Boc), as seen in analogs like (S)-1-Boc-3-carboxymethylpyrrolidine .
Q. How can computational modeling guide the optimization of this compound for antimalarial activity?
- Methodology : Molecular dynamics simulations and free-energy perturbation (FEP) calculations predict binding affinities to falcipain-2. For example, analogs with extended carboxymethyl chains show improved hydrogen bonding with catalytic cysteine residues (Cys42). In vitro validation via IC and selectivity indices (e.g., vs. human cathepsin L) is critical .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
